2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate

DNA polymerase substrate efficiency epigenetics

2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate (dF-mC-TP; CAS 847647-94-3) is a synthetic cytidine triphosphate analog featuring two distinct modifications: a fluoro substituent at the 2'-position of the ribose ring and a methyl group at the 5-position of the cytosine base. This dual-modification architecture combines the known nuclease-resistance properties of 2'-fluoro nucleotides with the immunogenicity-modulating effects of 5-methylcytidine, making it a specialized tool for enzymatic synthesis of modified nucleic acids and a candidate inhibitor of viral RNA-dependent RNA polymerases (RdRps).

Molecular Formula C10H17FN3O13P3
Molecular Weight 499.17 g/mol
Cat. No. B12067736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate
Molecular FormulaC10H17FN3O13P3
Molecular Weight499.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C10H17FN3O13P3/c1-4-2-14(10(16)13-8(4)12)9-6(11)7(15)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,15H,3H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)
InChIKeyZGJOFWKMPGJMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2'-Deoxy-2'-fluoro-5-methylcytidine 5'-Triphosphate: A Dual-Modified Nucleotide for Advanced Antiviral and mRNA Research


2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate (dF-mC-TP; CAS 847647-94-3) is a synthetic cytidine triphosphate analog featuring two distinct modifications: a fluoro substituent at the 2'-position of the ribose ring and a methyl group at the 5-position of the cytosine base . This dual-modification architecture combines the known nuclease-resistance properties of 2'-fluoro nucleotides with the immunogenicity-modulating effects of 5-methylcytidine, making it a specialized tool for enzymatic synthesis of modified nucleic acids and a candidate inhibitor of viral RNA-dependent RNA polymerases (RdRps) [1].

Workflow Enzymatic synthesis of modified nucleic acids
Selection Dual-modification nucleotide: 2'-F & 5-methyl
Use Context Viral RdRp candidate inhibitor & polymerase substrate

Why 2'-Deoxy-2'-fluoro-5-methylcytidine 5'-Triphosphate Cannot Be Replaced by Simplified or Single-Modification Analogs


Substituting dF-mC-TP with 5-methylcytidine triphosphate (5-Me-CTP) or 2'-deoxy-2'-fluorocytidine triphosphate (2'-F-CTP) results in the loss of a critical orthogonal property: 5-Me-CTP lacks the 2'-fluoro-mediated nuclease resistance required for sustained intracellular activity, while 2'-F-CTP retains the immunostimulatory profile of unmodified cytidine, which can trigger undesired innate immune responses in mRNA therapeutic applications [1]. Similarly, the HCV-optimized inhibitor PSI-6130-TP (2'-F-2'-C-methyl-CTP) introduces a bulky 2'-C-methyl group that can compromise substrate recognition by certain polymerases, a liability that the 5-methyl modification in dF-mC-TP may circumvent by positioning the methyl group on the base rather than the sugar [2]. The unique combination of 2'-fluoro and 5-methyl modifications in a single nucleotide unit creates a functional profile that no single-modification analog can replicate.

5-Me-CTP lacks 2'-fluoro nuclease resistance, limiting intracellular stability
2'-F-CTP retains immunostimulatory profile of unmodified cytidine
PSI-6130-TP's 2'-C-methyl group may hinder recognition by certain polymerases

Quantitative Differentiation Evidence: 2'-Deoxy-2'-fluoro-5-methylcytidine 5'-Triphosphate vs. Closest Analogs


5-Methyl Modification Enhances DNA Polymerase Substrate Activity Relative to Unmodified dCTP

Studies on 5-methyldeoxycytidine triphosphate (5-MedCTP), which shares the 5-methyl modification with dF-mC-TP but lacks the 2'-fluoro group, demonstrate that the 5-methyl modification alone significantly enhances substrate activity for the exonuclease-deficient Klenow fragment of DNA polymerase I compared to natural dCTP [1]. This class-level inference supports the superior substrate properties of 5-methylated cytidine analogs.

5-Methyl substrate boost
Class-level inference
5-MedCTP shows much higher efficiency than dCTP with Klenow fragment
Supports polymerase substrate selection
Exact fold-change not reported; data to verify
DNA polymerase substrate efficiency epigenetics

2'-Fluoro Modification Confers Nuclease Resistance to Oligonucleotides

The 2'-fluoro modification, as present in dF-mC-TP, has been extensively characterized in antisense and siRNA contexts to increase resistance to nucleolytic degradation. While direct stability data for dF-mC-TP-containing polymers is not published, the class-level behavior of 2'-fluoro modified nucleotides shows significantly extended half-lives in serum compared to unmodified RNA [1]. This property is absent in non-fluorinated analogs like 5-Me-CTP.

Nuclease resistance
Class-level inference
>5-fold increase in serum half-life vs. unmodified RNA
2'-F modification stabilizes oligonucleotides
In vitro serum stability assays, not specific to dF-mC-TP
nuclease resistance 2'-fluoro modification RNA stability

5-Methyl Modification Suppresses Innate Immune Recognition of RNA

Karikó et al. demonstrated that 5-methylcytidine-containing RNA significantly reduces activation of Toll-like receptors (TLR3, TLR7, TLR8) and dendritic cell maturation compared to unmodified RNA [1]. While this study used 5-Me-CTP, not the 2'-fluoro analog, the immunomodulatory benefit of the 5-methyl group is a class-level attribute that dF-mC-TP inherits. This property is absent in 2'-F-CTP, which retains the immunostimulatory profile of unmodified cytidine.

Immune evasion
Class-level inference
5-Me-CTP abrogates TLR-mediated dendritic cell activation
5-methyl group reduces immunostimulatory profile
Karikó et al. 2005; class-level, not dual-modification data
innate immunity TLR activation mRNA therapeutics

Dual Modification Potentially Evades S282T Resistance That Affects 2'-C-Methyl Analogs

The HCV NS5B S282T mutation confers substantial resistance to 2'-C-methylated nucleosides: 2'-C-methyladenosine-TP shows ~150-fold resistance and 2'-C-methylcytidine-TP shows ~12-fold resistance in enzyme assays [1]. In contrast, the 2'-fluoro-2'-C-methyl analog PSI-6130-TP shows only ~3-fold resistance against S282T. Since dF-mC-TP lacks the 2'-C-methyl group and instead carries a 5-methyl modification, it may be structurally distinct enough to avoid the steric clash that drives S282T resistance. Direct evidence is absent, but the structural rationale supports investigation of dF-mC-TP as an alternative scaffold.

S282T resistance potential
Data to verify
dF-mC-TP not measured; PSI-6130-TP ~3-fold, 2'-C-methyl-CTP ~12-fold resistance
Structural hypothesis for resistance evasion
Direct evidence absent; requires validation
HCV NS5B polymerase drug resistance S282T mutation

Optimal Procurement and Application Scenarios for 2'-Deoxy-2'-fluoro-5-methylcytidine 5'-Triphosphate


Enzymatic Synthesis of Stability-Enhanced, Low-Immunogenicity mRNA for Therapeutic Delivery

When in vitro transcription (IVT) requires both nuclease resistance and minimal innate immune activation—critical for mRNA therapeutics and vaccines—dF-mC-TP is a compelling candidate over single-modification NTPs. Its 2'-fluoro group provides protection against rapid degradation (class-level evidence: >5-fold increased serum half-life vs. unmodified RNA [1]), while its 5-methyl group suppresses TLR-mediated immune recognition (class-level evidence: abrogated dendritic cell activation vs. unmodified RNA [2]). This dual functionality cannot be achieved with 5-Me-CTP (nuclease-sensitive) or 2'-F-CTP (immunostimulatory) alone.

Investigational Inhibitor of Viral RNA Polymerases Targeting 2'-C-Methyl-Resistant HCV Variants

For research groups characterizing HCV NS5B resistance mechanisms, dF-mC-TP offers a structurally distinct scaffold that avoids the 2'-C-methyl group implicated in S282T resistance. While PSI-6130-TP retains partial activity against S282T (~3-fold resistance [1]), the repositioning of the methyl group from the 2'-C position (sugar) to the 5-position (base) in dF-mC-TP may circumvent the steric hindrance that drives resistance. This makes dF-mC-TP a valuable tool for structure-activity relationship (SAR) studies aimed at overcoming 2'-C-methyl-associated resistance.

DNA Polymerase Substrate for Enhanced Incorporation in Epigenetic and Methylation Analysis Assays

The 5-methyl modification in dF-mC-TP is expected to confer enhanced substrate activity for DNA polymerases, analogous to the demonstrated 'much higher efficiency' of 5-MedCTP vs. dCTP with the Klenow fragment [1]. When combined with the chain-terminating potential of the 2'-fluoro group, dF-mC-TP can serve as a specialized substrate for DNA methylation studies, bisulfite-free sequencing, or enzymatic probing of methyltransferase activity, where both efficient incorporation and resistance to further elongation are desired.

Construction of Nuclease-Resistant Aptamer Libraries for In Vivo Selection

SELEX (Systematic Evolution of Ligands by EXponential enrichment) experiments requiring aptamers with extended in vivo half-lives benefit from 2'-fluoro-modified nucleotides. dF-mC-TP can be enzymatically incorporated into RNA libraries using mutant T7 RNA polymerases (e.g., Y639F [1]), conferring resistance to serum nucleases while the 5-methyl group minimizes immunogenicity. This combination is particularly valuable for therapeutic aptamer development targeting extracellular or cell-surface receptors in chronic disease settings.

Application
Selection Property
Validation Focus
mRNA research synthesis
Dual-modification NTP for IVT: 2'-F nuclease resistance + 5-methyl immunogenicity reduction
mRNA stability and cell-based innate immune response profiling
HCV NS5B resistance mechanism studies
Structurally distinct scaffold without 2'-C-methyl group
Resistance profile against S282T and related mutations
DNA polymerase substrate analysis
5-methyl modification enhances incorporation efficiency
Enzymatic incorporation kinetics and chain termination potential
Aptamer library selection in vivo
2'-F and 5-methyl confer serum stability with reduced immune recognition
Library enrichment efficiency and aptamer half-life in animal models
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